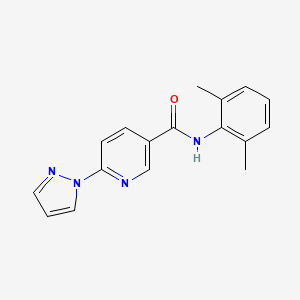
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as DMPPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPN belongs to the class of pyrazole-based nicotinamide derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is not fully understood, but several studies have suggested that it exerts its biological effects through multiple pathways. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide also inhibits the activity of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. Elevated cAMP levels have been associated with anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been shown to exhibit various biochemical and physiological effects, including:
- Inhibition of pro-inflammatory cytokine production
- Suppression of NF-κB activation
- Induction of apoptosis in cancer cells
- Activation of the AMPK pathway
- Inhibition of PDE4 activity
- Improvement of glucose tolerance and insulin sensitivity
实验室实验的优点和局限性
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has several advantages and limitations for lab experiments. Some of the advantages are:
- Potent anti-inflammatory, anti-tumor, and anti-diabetic effects
- Easy synthesis method
- Availability of commercial sources
Some of the limitations are:
- Limited information on the pharmacokinetics and pharmacodynamics of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Limited information on the toxicity and safety of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Limited information on the structure-activity relationship of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
未来方向
There are several future directions for the research on N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. Some of the possible directions are:
- Investigation of the pharmacokinetics and pharmacodynamics of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in vivo
- Evaluation of the toxicity and safety of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in animal models
- Identification of the molecular targets of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Optimization of the chemical structure of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide to improve its potency and selectivity
- Development of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide-based drug candidates for the treatment of inflammatory diseases, cancer, and diabetes
Conclusion
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a pyrazole-based nicotinamide derivative that has shown promising biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. The synthesis of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is relatively easy, and it is commercially available. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide exerts its biological effects through multiple pathways, including the activation of the AMPK pathway and inhibition of PDE4 activity. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a promising compound that warrants further investigation for its potential applications in various fields.
合成方法
The synthesis of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves the reaction of 2,6-dimethylphenylhydrazine with 6-bromo-3-cyanopyridine in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with nicotinoyl chloride to yield N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. The overall synthesis process is shown in Figure 1.
科学研究应用
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Some of the key research areas where N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been investigated are discussed below.
Anti-inflammatory activity: N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide also suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses.
Anti-tumor activity: N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been shown to inhibit the growth of various cancer cell lines, including human breast cancer (MCF-7), human lung cancer (A549), and human colon cancer (HCT116) cells. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide induces apoptosis in cancer cells by activating the caspase-dependent pathway and downregulating the expression of anti-apoptotic proteins.
Anti-diabetic activity: N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been reported to exhibit anti-diabetic activity by improving glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide also reduces the levels of fasting blood glucose, triglycerides, and total cholesterol in diabetic mice.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-5-3-6-13(2)16(12)20-17(22)14-7-8-15(18-11-14)21-10-4-9-19-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUIHXXRZMULDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

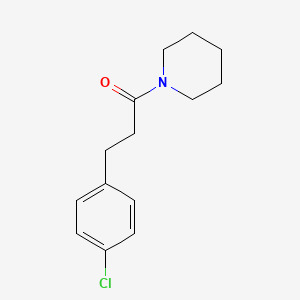
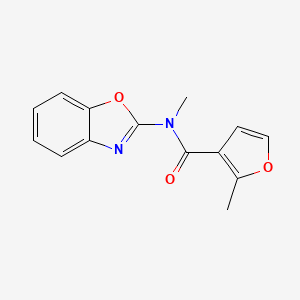
![N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7507281.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-cyclopent-2-en-1-ylacetamide](/img/structure/B7507283.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7507284.png)
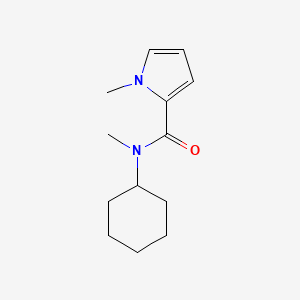
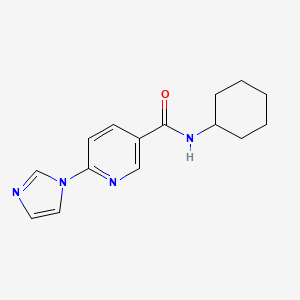
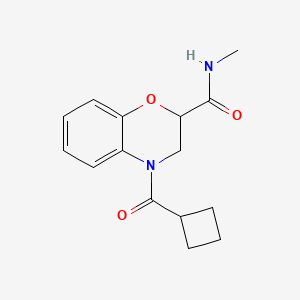
![1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507314.png)
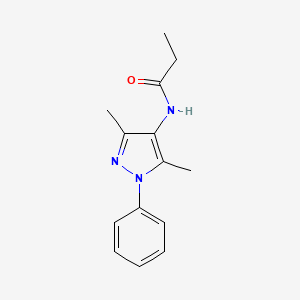
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)
